![molecular formula C9H17N B13057841 2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
2-Methyl-7-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-azaspiro[3.5]nonane typically involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by a series of reactions including Wittig reaction, cyclization, and reduction . The reaction conditions often involve the use of catalysts such as zinc/copper and reagents like trichloroacetyl chloride .
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized for large-scale operations by using economical and readily available reagents. The process involves steps such as quenching, extraction, drying, concentrating under reduced pressure, and column chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-7-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like Oxone® in formic acid.
Reduction: Sodium borohydride is commonly used for the reduction of azaspiro ketone intermediates.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid.
Reducing Agents: Sodium borohydride.
Catalysts: Zinc/copper for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives and ring-fused benzimidazoles .
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-azaspiro[3.5]nonane has a wide range of applications in scientific research:
Wirkmechanismus
The exact mechanism of action of 2-Methyl-7-azaspiro[3.5]nonane is not fully understood. it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which reduces inflammation and pain . The compound’s unique structure allows it to interact with specific molecular targets and pathways involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
1-Oxa-8-azaspiro[4.5]decane: Known for its use as a lead scaffold in drug discovery.
Uniqueness
2-Methyl-7-azaspiro[3.5]nonane stands out due to its specific ring size and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in medicinal chemistry make it a unique and valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
2-methyl-7-azaspiro[3.5]nonane |
InChI |
InChI=1S/C9H17N/c1-8-6-9(7-8)2-4-10-5-3-9/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
JBZMLURLGZZDDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C1)CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
![ethyl N-[2-acetyl-3-(morpholinoamino)acryloyl]carbamate](/img/structure/B13057765.png)


![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
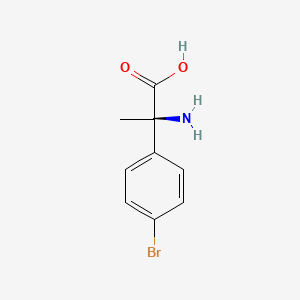
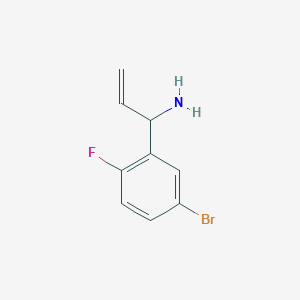
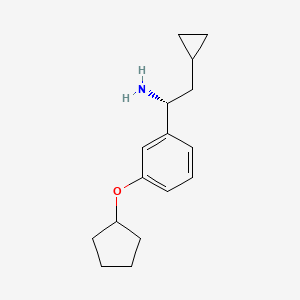
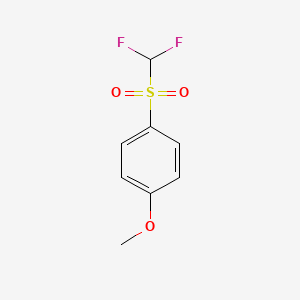
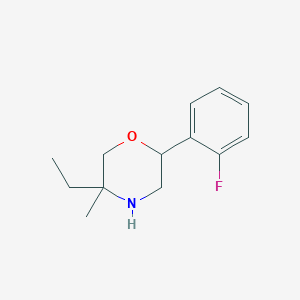
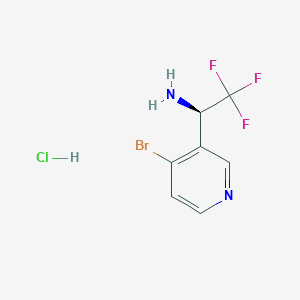
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
